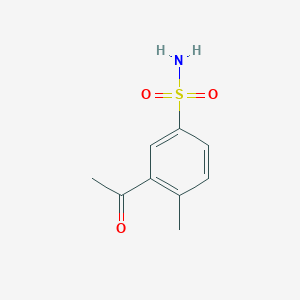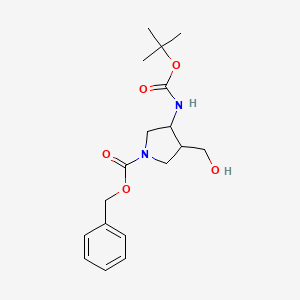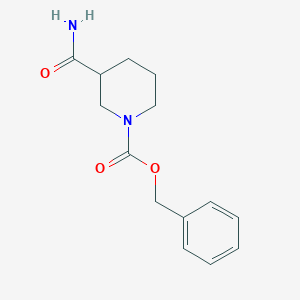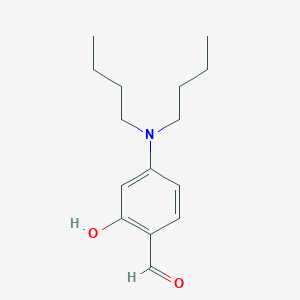![molecular formula C7H10Cl2N2 B1289710 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride CAS No. 6000-50-6](/img/structure/B1289710.png)
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
Vue d'ensemble
Description
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2 . It is also known by other names such as 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride and MFCD15144657 .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride involves refluxing ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid. The batch is then evaporated, and the crystalline residue is stirred with acetone. The product is filtered off with suction and dried in the air .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is represented by the canonical SMILES notation: C1C2=C (CN1)C=NC=C2.Cl.Cl . The InChI representation is InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6 (1)7;;/h1-2,4,9H,3,5H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is 193.07 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Antileishmanial Agents
A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .
Treatment of Diseases of the Nervous System
Pyrrolo[3,4-c]pyridines have been studied for their potential in treating diseases of the nervous system. Their unique structure and properties make them suitable for developing new compounds for this purpose .
Treatment of Immune System Diseases
In addition to their potential in treating nervous system diseases, pyrrolo[3,4-c]pyridines have also been studied for their potential in treating diseases of the immune system .
Antidiabetic Agents
Pyrrolo[3,4-c]pyridines have been found to have antidiabetic activities, making them potential candidates for the development of new antidiabetic drugs .
Antimycobacterial Agents
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activities. This makes them potential candidates for the development of new drugs for the treatment of mycobacterial infections .
Antiviral Agents
Pyrrolo[3,4-c]pyridines have been found to have antiviral activities. This makes them potential candidates for the development of new antiviral drugs .
Antitumor Agents
Pyrrolo[3,4-c]pyridines have been found to have antitumor activities. This makes them potential candidates for the development of new antitumor drugs .
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been studied as potential inhibitors of hematopoietic progenitor kinase 1 (HPK1), which could be useful in the treatment of abnormal cell growth, including cancer .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride are Hematopoietic Progenitor Kinase 1 (HPK1) and Nicotinamide Phosphoribosyltransferase (NAMPT) . HPK1 is a kinase involved in the regulation of immune responses, while NAMPT is a key enzyme in the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway.
Mode of Action
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride acts as an inhibitor of its primary targets. It binds to the active sites of HPK1 and NAMPT, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting HPK1, this compound can affect the immune response pathways , potentially leading to altered immune responses . Inhibition of NAMPT disrupts the NAD biosynthesis pathway , which can affect various cellular processes that rely on NAD, such as energy metabolism and DNA repair .
Pharmacokinetics
One study has shown that a similar compound has satisfactory mouse pk properties .
Result of Action
The inhibition of HPK1 and NAMPT by 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride can lead to various molecular and cellular effects. For example, it may lead to altered immune responses due to the inhibition of HPK1 . The disruption of NAD biosynthesis due to NAMPT inhibition can affect cellular energy metabolism and DNA repair processes .
Action Environment
The action, efficacy, and stability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability . .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCGPVEDZFCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596815 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6000-50-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)



![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)



